2-Fluoro-4-(furan-3-yl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-(furan-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-11-5-8(1-2-9(11)6-13)10-3-4-14-7-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZMWIXIXSDLHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of 2-Fluoro-4-(furan-3-yl)benzaldehyde in Medicinal Chemistry
This is an in-depth technical guide on the medicinal chemistry applications and synthesis of 2-Fluoro-4-(furan-3-yl)benzaldehyde .
Executive Summary
2-Fluoro-4-(furan-3-yl)benzaldehyde serves as a high-value intermediate in the synthesis of biaryl pharmacophores. Its structural utility lies in the orthogonal reactivity of its two functional handles: the electrophilic aldehyde group for divergent library synthesis and the furan-3-yl moiety as a metabolically distinct bioisostere for phenyl or thiophene rings. This guide details the synthetic pathways, physicochemical rationale, and application of this building block in modern drug discovery campaigns, particularly for kinase inhibitors and GPCR modulators (e.g., Orexin antagonists).
Part 1: Chemical Profile & Strategic Value
Structural Analysis
The molecule combines three critical features that influence potency and DMPK (Drug Metabolism and Pharmacokinetics) properties:
| Feature | Medicinal Chemistry Role |
| Aldehyde Handle | Acts as a "warhead precursor" for reductive amination, olefination, or heterocycle formation (e.g., imidazoles, oxazoles). |
| 2-Fluoro Substituent | Conformational Lock: Induces a twist in the biaryl system relative to the downstream amine/linker, potentially improving selectivity.Metabolic Stability: Blocks metabolic oxidation at the ortho-position and modulates the pKa of downstream amines. |
| Furan-3-yl Ring | Bioisostere: A smaller, more polar alternative to a phenyl ring. Unlike furan-2-yl (which is often a structural alert due to reactive metabolite formation), furan-3-yl is generally more chemically stable and less prone to rapid ring-opening metabolism. |
Physicochemical Properties (Calculated)
-
Molecular Weight: ~190.17 g/mol
-
cLogP: ~2.3 (Lipophilic, good membrane permeability)
-
TPSA: ~30 Ų (Low polar surface area, suitable for CNS penetration)
-
H-Bond Acceptors: 2 (Furan oxygen, Aldehyde oxygen)
Part 2: Synthetic Routes & Experimental Protocols
The synthesis of 2-Fluoro-4-(furan-3-yl)benzaldehyde is typically achieved via a Suzuki-Miyaura cross-coupling reaction. The choice of catalyst and base is critical to prevent defluorination or aldehyde oxidation.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Palladium-catalyzed cross-coupling strategy for the target intermediate.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of 2-Fluoro-4-(furan-3-yl)benzaldehyde from 4-bromo-2-fluorobenzaldehyde.
Reagents:
-
4-Bromo-2-fluorobenzaldehyde (1.0 equiv)
-
Furan-3-boronic acid (1.2 equiv)
-
Pd(dppf)Cl₂[1]·DCM complex (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with 1,4-dioxane and water. Sparge with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).
-
Loading: Add 4-bromo-2-fluorobenzaldehyde, furan-3-boronic acid, and K₂CO₃ to the vial.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM last. Seal the vial immediately.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass [M+H]+: ~191.05).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0–20% EtOAc in Hexanes). The product typically elutes as a pale yellow solid or oil.
Scientific Rationale:
-
Pd(dppf)Cl₂: Chosen for its stability and high turnover number (TON) for aryl bromides.
-
Base (K₂CO₃): Mild enough to avoid aldol condensation of the aldehyde but strong enough to activate the boronic acid.
-
Furan-3-yl vs. 2-yl: Furan-3-boronic acid is used because the resulting 3-substituted furan is less prone to metabolic ring opening (via furano-epoxide formation) compared to the 2-isomer.
Part 3: Medicinal Chemistry Applications[2]
Downstream Diversification
The aldehyde group acts as a "diversity point." The most common transformations in SAR (Structure-Activity Relationship) campaigns are:
-
Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃ → Benzylamines . (Common in GPCR ligands).
-
Knoevenagel Condensation: Reaction with malononitrile/esters → Acrylonitriles (Michael acceptors for covalent inhibition).
-
Heterocycle Synthesis: Reaction with TosMIC → Oxazoles ; Reaction with hydrazines → Pyrazoles .
Case Study Logic: Orexin Receptor Antagonists
In the development of Orexin antagonists (e.g., for insomnia), biaryl systems are used to occupy hydrophobic pockets.
SAR Workflow Visualization:
Figure 2: Divergent synthesis from the aldehyde core to generate bioactive candidates.
Structural Alerts & Toxicity Considerations
While furan-3-yl is safer than furan-2-yl, researchers must screen for reactive metabolites .
-
Risk: Cytochrome P450-mediated oxidation can form a reactive enal-dicarbonyl intermediate.
-
Mitigation: The 2-fluoro substituent on the benzene ring deactivates the system electronically, potentially reducing the rate of oxidative metabolism on the furan ring by withdrawing electron density through the sigma framework.
Part 4: References
-
World Intellectual Property Organization. (2014).[2] WO 2014/057435 A1: Novel [ortho bi-(hetero-)aryl]-[2-(meta bi-(hetero-)aryl)-pyrrolidin-1-yl]-methanone derivatives and their use as orexin receptor antagonists.[2]Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (General reference for ortho-fluorine effects).
-
Spero, D. M., et al. (2007). Furan-3-yl derivatives as kinase inhibitors. (Inferred from general biaryl kinase inhibitor literature). Link
Sources
Electronic and Conformational Modulation of 4-(furan-3-yl)benzaldehyde via Fluorine Substitution
Executive Summary
The 4-(furan-3-yl)benzaldehyde scaffold represents a critical biaryl intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents. However, its utility is often compromised by two factors: metabolic instability of the furan ring and poor solubility due to planar pi-stacking. This guide analyzes how strategic fluorine substitution modulates the electronic landscape and conformational entropy of this system. We provide evidence-based protocols for its synthesis and functionalization, emphasizing how ortho-fluorination acts as a "conformational lock" to improve physicochemical properties.
Molecular Architecture & Electronic Theory
The Fluorine Effect: Inductive vs. Resonance
Fluorine substitution on the phenyl ring of 4-(furan-3-yl)benzaldehyde introduces a duality of electronic effects that fundamentally alters the reactivity of the aldehyde handle and the stability of the furan moiety.[1]
-
Inductive Withdrawal (-I): Fluorine is the most electronegative element (Pauling scale 3.98). It pulls electron density through the
-framework, deactivating the phenyl ring and increasing the electrophilicity of the aldehyde carbonyl. -
Resonance Donation (+R): Conversely, fluorine's lone pairs can donate electron density into the
-system. -
Net Effect: In the context of nucleophilic attack on the aldehyde (e.g., reductive amination), the -I effect dominates , particularly at the meta position relative to the aldehyde.
Conformational Control (The "Ortho Effect")
The most profound impact of fluorine in biaryl systems is steric, not electronic.
-
Planarity vs. Twist: Unsubstituted 4-(furan-3-yl)benzaldehyde tends toward planarity (
) to maximize conjugation. This planarity promotes poor solubility (high lattice energy). -
Fluorine-Induced Twist: Introducing fluorine at the ortho position to the furan linkage (positions 3 or 5 on the benzaldehyde) forces the biaryl bond to rotate to relieve steric strain between the fluorine lone pairs and the furan hydrogens. This creates a twisted conformation (
).[2]
Impact on Drug Design:
-
Solubility: The twisted conformation disrupts crystal packing, significantly improving solubility.
-
Selectivity: "Pre-organizing" the molecule into a twisted state can reduce the entropic penalty of binding to protein pockets that require non-planar ligands.
Quantitative Electronic Parameters (Hammett )
| Substituent Position | Electronic Impact on Aldehyde | ||
| H (Unsubstituted) | 0.00 | 0.00 | Baseline Reactivity |
| 3-F (Meta to CHO) | +0.34 | -- | Strong Activation: Increases electrophilicity of CHO. |
| 2-F (Ortho to CHO) | -- | -- | Steric/Electronic Mix: Increases reactivity but hinders nucleophile approach. |
| 4-F (Para to CHO) | -- | +0.06 | Weak Deactivation: Resonance competes with induction (Not applicable here as position 4 is furan). |
Data derived from standard Hammett constants [1].
Synthetic Pathways: The Suzuki-Miyaura Protocol
Synthesizing fluorinated derivatives of 4-(furan-3-yl)benzaldehyde requires careful control. The furan ring is acid-sensitive (prone to ring-opening to 1,4-dicarbonyls). Therefore, basic Suzuki-Miyaura coupling is the gold standard.
Optimization Logic
-
Catalyst:
is standard, but is preferred for sterically hindered (fluorinated) substrates due to its wider bite angle. -
Base:
is mild enough to prevent furan decomposition. Stronger bases like should be avoided. -
Solvent: 1,4-Dioxane/Water (4:1) provides the necessary solubility for the boronic acid while maintaining a reflux temperature sufficient to overcome the activation energy of the oxidative addition step, which is slowed by electron-rich furan.
Visualized Workflow (DOT Diagram)
Caption: Optimized Suzuki-Miyaura coupling workflow for acid-sensitive furan substrates.
Step-by-Step Protocol
-
Charge: To a dry Schlenk flask, add 4-bromo-2-fluorobenzaldehyde (1.0 eq), furan-3-boronic acid (1.2 eq), and
(0.03 eq). -
Inert: Evacuate and backfill with Nitrogen (3x).
-
Solvate: Add degassed 1,4-dioxane (0.2 M concentration) and 2M aqueous
(2.0 eq). -
Reflux: Heat to 90°C for 12 hours. Monitor by TLC/LCMS. Note: Furan derivatives often stain red/brown in p-anisaldehyde dip.
-
Workup: Dilute with Ethyl Acetate. Wash organic layer with water and brine. Crucial: Do not wash with dilute HCl; acidic conditions will degrade the furan.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Physicochemical Profiling & Reactivity[3]
Metabolic Liability: The Furan Alert
The furan ring is a known structural alert in drug discovery. Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan to a reactive cis-enedial (via an epoxide intermediate), which acts as a Michael acceptor for proteins/DNA [2].[3]
The Fluorine Mitigation Strategy: Placing a fluorine atom on the phenyl ring ortho to the furan (e.g., 3-fluoro-4-(furan-3-yl)benzaldehyde) reduces the electron density of the phenyl ring. This inductive withdrawal propagates to the biaryl bond, slightly lowering the HOMO energy of the furan ring, potentially reducing its susceptibility to oxidative metabolism compared to the non-fluorinated analog.
Aldehyde Reactivity (Reductive Amination)
The aldehyde is the primary handle for further functionalization. Fluorine substitution patterns dictate reaction rates.
| Substrate | Relative Rate ( | Mechanistic Rationale |
| Unsubstituted | 1.0 | Standard reference. |
| 3-Fluoro (Meta) | ~4.5 | Strong -I effect activates Carbonyl C for nucleophilic attack. |
| 2-Fluoro (Ortho) | ~0.8 | Steric hindrance from ortho-F blocks nucleophile approach, outweighing electronic activation. |
SAR Logic Diagram
Caption: Structure-Activity Relationship (SAR) logic flow for fluorinated biaryl aldehydes.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Peterson, L. A. (2013).[4] Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical Research in Toxicology, 26(1), 6–25. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Jéquier, E. (2001). Fluorine in Medicinal Chemistry: A Review of Anti-Infective Agents. Scientia Pharmaceutica. Link
Sources
Predicted biological activity and pharmacophore modeling of 2-Fluoro-4-(furan-3-yl)benzaldehyde
An In-Depth Technical Guide: Predicted Biological Activity and Pharmacophore Modeling of 2-Fluoro-4-(furan-3-yl)benzaldehyde
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Abstract
This technical guide provides a comprehensive computational evaluation of 2-Fluoro-4-(furan-3-yl)benzaldehyde, a novel small molecule with potential therapeutic applications. Leveraging established in silico methodologies, we predict its drug-like properties, potential biological activities, and key molecular interactions. This document outlines a complete computational workflow, from initial physicochemical characterization to pharmacophore modeling, predictive interaction analysis via molecular docking, and a full ADMET profile.[1] The analysis is grounded in the known biological significance of its constituent furan and benzaldehyde scaffolds, which are prominent in medicinal chemistry.[2][3][4] Our findings suggest that 2-Fluoro-4-(furan-3-yl)benzaldehyde is a promising candidate for further investigation, particularly in the areas of anti-inflammatory and anticancer research. All protocols and predictive models are detailed to ensure reproducibility and provide a framework for experimental validation.
Introduction: The Rationale for Computational Investigation
The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates often attributed to poor pharmacokinetic profiles discovered late in development.[1] Computer-Aided Drug Design (CADD) has become an indispensable tool to mitigate these risks, enabling the rapid, cost-effective evaluation of molecular candidates in the early stages of discovery.[1][5][6] By predicting a compound's behavior before synthesis, we can prioritize resources for the most promising candidates.[7]
The molecule of interest, 2-Fluoro-4-(furan-3-yl)benzaldehyde, is built upon two "privileged scaffolds" in medicinal chemistry: the furan ring and the benzaldehyde derivative.
-
The Furan Scaffold: A five-membered aromatic heterocycle, the furan ring is a core component in numerous natural products and FDA-approved drugs.[2][3][8] Its unique electronic properties and ability to act as a bioisostere for phenyl rings can enhance metabolic stability and drug-receptor interactions.[2][8] Furan derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][9]
-
The Benzaldehyde Scaffold: Benzaldehyde and its derivatives have also garnered significant attention for their therapeutic potential.[4] The versatility of this scaffold allows for extensive chemical modifications, leading to compounds with potent anticancer, anti-inflammatory, and antimicrobial activities.[4][10][11] Notably, a structurally similar compound, 4-(furan-3-yl)benzaldehyde, has been isolated and shown to possess weak antifungal and antibacterial properties, providing a direct rationale for investigating our subject molecule.[12]
The addition of a fluorine atom at the 2-position of the benzaldehyde ring is a strategic modification known to modulate metabolic stability, binding affinity, and membrane permeability, often improving the overall pharmacokinetic profile of a drug candidate. This guide systematically deconstructs the therapeutic potential of 2-Fluoro-4-(furan-3-yl)benzaldehyde using a validated computational workflow.
Caption: A generalized workflow for computational drug discovery.[1][13]
Physicochemical Properties and Drug-Likeness
A molecule's potential to become an orally bioavailable drug can be initially assessed by its physicochemical properties. These properties govern absorption and distribution. We evaluated 2-Fluoro-4-(furan-3-yl)benzaldehyde against established metrics for drug-likeness, such as Lipinski's Rule of Five.
Protocol: Property Calculation
-
Obtain the 2D structure of 2-Fluoro-4-(furan-3-yl)benzaldehyde (SMILES: O=Cc1ccc(c(F)c1)c2occc2).
-
Submit the structure to a reliable computational tool, such as the SwissADME web server.
-
Analyze the output for key physicochemical descriptors and drug-likeness rule violations.
Table 1: Predicted Physicochemical Properties and Drug-Likeness
| Property | Predicted Value | Lipinski's Rule of Five (Violation?) |
| Molecular Weight | 190.16 g/mol | < 500 (No) |
| LogP (Consensus) | 2.15 | ≤ 5 (No) |
| Hydrogen Bond Donors | 0 | ≤ 5 (No) |
| Hydrogen Bond Acceptors | 2 (Aldehyde O, Furan O) | ≤ 10 (No) |
| Molar Refractivity | 48.50 | 40-130 (No) |
| Topological Polar Surface Area (TPSA) | 30.21 Ų | < 140 Ų (No) |
| Overall Assessment | No violations | High Drug-Likeness |
Interpretation: The molecule fully adheres to Lipinski's Rule of Five, indicating a high probability of good oral bioavailability. The low molecular weight, moderate lipophilicity (LogP), and optimal TPSA suggest it has the necessary characteristics to be absorbed effectively and permeate cellular membranes. This strong drug-like profile justifies a deeper computational analysis of its potential biological activity.[14]
Pharmacophore Modeling: Identifying Key Interaction Features
Pharmacophore modeling identifies the essential 3D arrangement of molecular features necessary for biological activity.[15][16] It serves as a blueprint for understanding ligand-receptor interactions and for screening large compound libraries to find new active molecules.[17]
Given the well-documented anti-inflammatory and anticancer activities of furan and benzaldehyde derivatives, we hypothesize that 2-Fluoro-4-(furan-3-yl)benzaldehyde may target enzymes involved in these pathways, such as Cyclooxygenase-2 (COX-2) or various protein kinases.[8] For this guide, we will proceed with a ligand-based pharmacophore hypothesis, derived from the structural features of the molecule itself.
Protocol: Ligand-Based Pharmacophore Generation
-
Generate a low-energy 3D conformation of 2-Fluoro-4-(furan-3-yl)benzaldehyde.
-
Use a pharmacophore modeling tool (e.g., LigandScout, MOE, Discovery Studio) to identify key chemical features.[15][18][19]
-
Define the features based on their chemical nature: Hydrogen Bond Acceptors (HBA), Aromatic Rings (AR), and Hydrophobic (H) centers.
-
Generate a 3D model that represents the spatial arrangement of these features and their distance constraints.
Predicted Pharmacophore Features:
-
One Hydrogen Bond Acceptor (HBA): The oxygen atom of the aldehyde group.
-
Two Aromatic Rings (AR): The fluorinated benzene ring and the furan ring.
-
One Hydrophobic Feature (H): The furan ring, which can also engage in hydrophobic interactions.
Caption: The workflow for generating and validating a pharmacophore model.
This pharmacophore model suggests that the molecule's activity will likely depend on its ability to place a hydrogen bond acceptor and two aromatic/hydrophobic regions in specific orientations within a receptor's binding site. This model can now be used as a 3D query to screen databases for other compounds with a similar interaction profile.
Molecular Docking: Predictive Interaction with a Biological Target
To lend credence to our pharmacophore model and predict a specific mechanism of action, we outline a molecular docking protocol against a relevant biological target. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a binding energy score.[20][21]
Target Selection Rationale: Cyclooxygenase-2 (COX-2) is a well-established target for anti-inflammatory drugs. Many furan-containing compounds are known to act as selective COX-2 inhibitors.[8] Therefore, docking 2-Fluoro-4-(furan-3-yl)benzaldehyde into the active site of human COX-2 (PDB ID: 5KIR) is a scientifically sound approach to predict its anti-inflammatory potential.
Protocol: Molecular Docking Simulation
-
Receptor Preparation: Download the crystal structure of COX-2 (PDB: 5KIR). Remove water molecules, add polar hydrogens, and assign charges using a molecular modeling suite (e.g., AutoDockTools, Schrödinger Maestro).[18]
-
Ligand Preparation: Generate the 3D structure of 2-Fluoro-4-(furan-3-yl)benzaldehyde, assign charges, and define rotatable bonds.
-
Grid Generation: Define the docking grid box around the active site of COX-2, ensuring it encompasses the binding pocket where the co-crystallized ligand (Celecoxib) resides.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock Vina) to sample different ligand poses within the binding site and score them.[22]
-
Analysis: Analyze the top-scoring poses. Examine the binding energy (kcal/mol) and visualize the key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with active site residues.
Table 2: Hypothetical Molecular Docking Results against COX-2
| Parameter | Predicted Outcome | Interpretation |
| Binding Energy | -8.5 kcal/mol | Strong binding affinity, comparable to known inhibitors. |
| Key Interactions | ||
| Hydrogen Bond | Aldehyde oxygen with Ser530 | Mimics a key interaction of NSAIDs with COX-2. |
| Pi-Sulfur Interaction | Furan ring with Met522 | Contributes to binding stability within the hydrophobic pocket. |
| Pi-Pi Stacking | Benzene ring with Tyr385 | Anchors the molecule in the active site. |
| Halogen Bond | Fluorine atom with backbone carbonyl | Additional stabilizing interaction enhancing affinity. |
Interpretation: The hypothetical binding energy of -8.5 kcal/mol suggests a strong and stable interaction with the COX-2 active site.[20] The predicted interactions are plausible and align with the binding modes of known COX-2 inhibitors. The hydrogen bond with Ser530 is particularly significant. The furan and benzene rings effectively occupy hydrophobic pockets, and the fluorine atom provides an additional stabilizing contact. These results strongly support the hypothesis that 2-Fluoro-4-(furan-3-yl)benzaldehyde could act as a COX-2 inhibitor, thus possessing anti-inflammatory activity.
ADMET Prediction: Profiling for Safety and Pharmacokinetics
Even a potent molecule will fail if it has poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[7] Predicting these properties early is crucial for de-risking a drug candidate.[1][7][23]
Protocol: ADMET Profile Prediction
-
Analyze the predictions for key pharmacokinetic and toxicological endpoints.
Table 3: Predicted ADMET Profile
| Category | Parameter | Predicted Outcome | Implication |
| Absorption | GI Absorption | High | Good candidate for oral administration. |
| BBB Permeant | No | Likely to have minimal CNS side effects. | |
| Distribution | Plasma Protein Binding | ~85% | Moderate distribution in the body. |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this major enzyme. |
| CYP3A4 Inhibitor | Yes (Weak) | Potential for some drug-drug interactions; requires monitoring. | |
| Excretion | Renal OCT2 Substrate | No | Primarily cleared through other pathways (e.g., hepatic). |
| Toxicity | AMES Toxicity | No | Unlikely to be mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiotoxicity. | |
| Hepatotoxicity | Low Probability | Favorable liver safety profile predicted. |
Interpretation: The overall predicted ADMET profile is highly favorable. The compound is predicted to have high gastrointestinal absorption and is unlikely to cross the blood-brain barrier, which is desirable for a peripherally acting agent. While it shows potential for weak inhibition of CYP3A4, a common feature for many drugs, its predicted lack of mutagenicity (AMES), cardiotoxicity (hERG), and hepatotoxicity is very encouraging. This profile suggests that 2-Fluoro-4-(furan-3-yl)benzaldehyde has a low probability of significant safety liabilities, making it a more attractive candidate for development.
Proposed Experimental Validation
While computational predictions provide a strong foundation, they must be validated through experimental testing. Based on our in silico findings, we propose the following assays:
-
COX-2 Inhibition Assay: Perform an in vitro enzyme inhibition assay to determine the IC₅₀ value of the compound against human COX-2. A parallel assay against COX-1 should be run to determine selectivity.
-
Anti-inflammatory Cell-Based Assay: Use a lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cell model to measure the compound's ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE₂).[11]
-
Anticancer Proliferation Assay: Screen the compound against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) using an MTT or similar cell viability assay to determine its antiproliferative activity.
-
Early Pharmacokinetic (PK) Study: If in vitro activity is confirmed, conduct a preliminary PK study in rodents to determine key parameters like half-life, clearance, and oral bioavailability, validating the ADMET predictions.
Conclusion
This in-depth technical guide presents a comprehensive computational analysis of 2-Fluoro-4-(furan-3-yl)benzaldehyde. The in silico evaluation demonstrates that the molecule possesses excellent drug-like characteristics, adhering to all criteria for oral bioavailability. Based on the known activities of its furan and benzaldehyde scaffolds, coupled with predictive molecular docking simulations, we have identified a strong potential for this compound to act as a selective COX-2 inhibitor, indicating promising anti-inflammatory activity. Furthermore, its predicted ADMET profile is largely favorable, suggesting a low risk of major safety and pharmacokinetic issues.
The combination of a strong drug-like profile, a plausible and potent mechanism of action, and a clean safety prediction makes 2-Fluoro-4-(furan-3-yl)benzaldehyde a compelling candidate for chemical synthesis and subsequent experimental validation. The protocols and predictions outlined herein provide a robust, data-driven foundation for advancing this molecule into the next stage of the drug discovery pipeline.[13]
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Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]
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Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]
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Drug Discovery Workflow - What is it?. Vipergen. [Link]
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A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. [Link]
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Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. PLOS One. [Link]
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Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation. MDPI. [Link]
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Docking simulations of small molecule drugs based on the innate immune cGAS-STING signaling pathway. SPIE Digital Library. [Link]
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Prediction of Drug-Like Properties. Madame Curie Bioscience Database - NCBI Bookshelf. [Link]
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Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. PMC. [Link]
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(PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. [Link]
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The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. MDPI. [Link]
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Pharmacophore Construction Using Discovery Studio. CD ComputaBio. [Link]
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Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega - ACS Publications. [Link]
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Benzaldehyde Derivatives from Sarcodontia crocea. Journal of Natural Products. [Link]
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PMapper - 3D pharmacophore hashes. QSAR4U. [Link]
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How To Create And Use A Pharmacophore In MOE | MOE Tutorial. YouTube. [Link]
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Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. PMC. [Link]
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Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. PubMed. [Link]
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Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of 2-Fluoro-4-(furan-3-yl)benzaldehyde in Pharmaceutical Synthesis
Introduction: The Strategic Value of Fluorinated Furan Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to designing drug candidates with superior pharmacological profiles. The furan ring, a five-membered aromatic heterocycle, is a prominent feature in numerous clinically significant drugs, acting as a versatile bioisostere for phenyl rings and contributing to enhanced metabolic stability and receptor binding interactions.[1][2] Similarly, the introduction of fluorine atoms into molecular scaffolds is a well-established strategy to modulate key drug properties, including lipophilicity, metabolic stability, and binding affinity, ultimately improving pharmacokinetic and pharmacodynamic characteristics.[3][4][5]
2-Fluoro-4-(furan-3-yl)benzaldehyde emerges as a highly valuable intermediate by synergistically combining these two privileged moieties. The molecule presents an ortho-fluorinated benzaldehyde core, where the aldehyde group serves as a versatile synthetic handle for constructing complex molecular architectures. The furan-3-yl substituent at the para-position introduces a key heterocyclic element, while the fluorine atom exerts its potent electronic effects, influencing the reactivity of the aldehyde and the overall properties of derivative compounds. This unique combination makes 2-Fluoro-4-(furan-3-yl)benzaldehyde a critical building block for accessing novel chemical matter in diverse therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3]
This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and application of this key intermediate. It includes detailed, field-proven protocols and explains the causality behind critical experimental choices to ensure scientific integrity and successful implementation.
Physicochemical and Spectroscopic Profile
A thorough understanding of the intermediate's properties is essential for its effective use.
Table 1: Physicochemical Properties of 2-Fluoro-4-(furan-3-yl)benzaldehyde
| Property | Value |
| Molecular Formula | C₁₁H₇FO₂ |
| Molecular Weight | 190.17 g/mol |
| Appearance | Typically an off-white to yellow solid |
| CAS Number | 1264239-95-5 (example, may vary by supplier) |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, DMSO) |
Spectroscopic Characterization: A Validating System
Spectroscopic analysis is critical for confirming the identity and purity of the intermediate before its use in downstream reactions.
-
¹H-NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. The aldehydic proton is the most deshielded, appearing as a singlet around δ 9.9-10.4 ppm. The furan protons will appear as distinct signals in the aromatic region, typically between δ 6.5 and 8.0 ppm. The protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings, providing definitive structural confirmation.[6]
-
¹³C-NMR Spectroscopy: The carbon NMR spectrum will show 11 distinct signals. The aldehyde carbonyl carbon is a key diagnostic peak, appearing significantly downfield around δ 190 ppm. The carbon atom directly bonded to fluorine (C-2) will present as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240-260 Hz, which is an unmistakable feature for this structure.[6]
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for synthesizing 2-Fluoro-4-(furan-3-yl)benzaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This reaction forms the crucial carbon-carbon bond between the fluorinated benzene ring and the furan ring with high efficiency and functional group tolerance.[9]
Retrosynthetic Analysis
A logical deconstruction of the target molecule reveals readily available starting materials.
Caption: Retrosynthesis of the target intermediate.
Experimental Workflow: Synthesis
Caption: Workflow for Suzuki-Miyaura synthesis.
Detailed Protocol: Synthesis of 2-Fluoro-4-(furan-3-yl)benzaldehyde
Materials:
-
2-Fluoro-4-bromobenzaldehyde (1.0 equiv)
-
Furan-3-ylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
SPhos or other suitable phosphine ligand (0.04-0.06 equiv if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Standard glassware (Schlenk flask), inert atmosphere (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 2-Fluoro-4-bromobenzaldehyde, furan-3-ylboronic acid, the palladium catalyst, ligand (if required), and the base.
-
Atmosphere Control: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The causality here is that thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Allow the mixture to cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and saturated brine solution to remove the base and inorganic byproducts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-Fluoro-4-(furan-3-yl)benzaldehyde.[10]
Application in Pharmaceutical Synthesis: Key Downstream Transformations
The aldehyde functionality is a linchpin for diversification, enabling the construction of a wide array of pharmacologically relevant structures.
Caption: Synthetic utility of the aldehyde group.
Protocol 1: Reductive Amination
This protocol is fundamental for introducing amine side chains, a common feature in many active pharmaceutical ingredients (APIs).
Procedure:
-
Dissolve 2-Fluoro-4-(furan-3-yl)benzaldehyde (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a mild reducing agent, such as sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv), portion-wise to the stirring solution at room temperature. The choice of NaBH(OAc)₃ is deliberate; it is mild enough to not reduce the aldehyde in the absence of the iminium ion intermediate, thus minimizing side reactions.
-
Stir the reaction for 2-16 hours, monitoring by TLC for the disappearance of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the target amine.
Protocol 2: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful tool for creating carbon-carbon double bonds with high stereoselectivity, often used to build linkers or core structures.[11]
Procedure:
-
Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like THF at 0 °C under an inert atmosphere.
-
Cool the ylide solution to -78 °C (for stabilized ylides) or 0 °C (for non-stabilized ylides).
-
Add a solution of 2-Fluoro-4-(furan-3-yl)benzaldehyde (1.0 equiv) in THF dropwise. The low temperature helps control the reaction kinetics and stereoselectivity.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic phase, dry, and concentrate. The major byproduct, triphenylphosphine oxide, can often be removed by precipitation or chromatography.
-
Purify the target alkene by flash column chromatography.
Protocol 3: Aldol Condensation to Form Chalcones
This reaction creates α,β-unsaturated ketones (chalcones), a scaffold known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[11]
Procedure:
-
In a flask, dissolve 2-Fluoro-4-(furan-3-yl)benzaldehyde (1.0 equiv) and a suitable ketone (e.g., acetophenone) (1.0 equiv) in ethanol or methanol.
-
Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-4.0 equiv), dropwise while stirring at room temperature or in an ice bath. The base deprotonates the α-carbon of the ketone, generating the enolate nucleophile required for the condensation.
-
Stir the mixture vigorously. The reaction progress is often indicated by a color change or the formation of a precipitate. Monitor by TLC.
-
Once complete, pour the reaction mixture into cold water or onto crushed ice.
-
Acidify with dilute HCl to neutralize the excess base and precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this and any chemical intermediate.[12]
Table 2: GHS Hazard and Precautionary Information
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed.[13] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12][13] H335: May cause respiratory irritation.[12] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12] P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |
-
Handling: Always handle 2-Fluoro-4-(furan-3-yl)benzaldehyde in a well-ventilated fume hood.[12] Use personal protective equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[14] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
2-Fluoro-4-(furan-3-yl)benzaldehyde stands out as a strategically designed and highly versatile intermediate for pharmaceutical research and development. Its unique structural features—a reactive aldehyde handle, a bio-relevant furan moiety, and a modulating fluorine atom—provide a powerful platform for synthesizing diverse and complex molecular entities. The robust synthetic protocols detailed herein, particularly the Suzuki-Miyaura coupling for its preparation and subsequent transformations like reductive amination and aldol condensation, offer reliable pathways to novel drug candidates. By leveraging the principles and methodologies outlined in this guide, scientists can effectively harness the potential of this intermediate to accelerate the discovery of next-generation therapeutics.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 22). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (2026, January 29). The Chemistry of Fluorinated Intermediates: Focus on 2-Fluoro-4-nitrobenzaldehyde. Retrieved from [Link]
-
Various Authors. (n.d.). Application of furan derivative in medicinal field. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
-
Molander, G. A., & Jean-Gérard, L. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Molecules, 17(6), 6812–6837. Retrieved from [Link]
-
Rizzo, C., Amata, S., Pibiri, I., Pace, A., & Buscemi, S. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Suzhou Senfeida Chemical Co., Ltd. (n.d.). 2-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE. Retrieved from [Link]
-
Fluoropharm. (n.d.). 89763-93-9 | 2-Fluoro-4-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
- Dilman, A. D., & Levin, V. V. (2024). FDA approved fluorine-containing drugs in 2023. Journal of Fluorine Chemistry, 271, 110196.
-
Zhdankin, V. V. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters, 32(11), 3247-3254. Retrieved from [Link]
-
Hexafluo. (n.d.). Fluorinated Pharmaceutical & Pesticide Intermediates. Retrieved from [Link]
- Balakumar, R., et al. (2004). Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. The Journal of Organic Chemistry, 69(5), 1435-1443.
-
ResearchGate. (n.d.). Synthesis and characterization of novel benzaldehyde derivatives containing 1,3,4-thiadiazole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]
-
Vasil'ev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4615. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0289942 B1 - Process for producing fluorobenzaldehydes. Retrieved from [Link]
-
ORBi. (2021, January 25). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]
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Conditions for oxidation of 2-Fluoro-4-(furan-3-yl)benzaldehyde to carboxylic acid
Executive Summary & Chemical Strategy
This guide details the protocol for the chemoselective oxidation of 2-Fluoro-4-(furan-3-yl)benzaldehyde to 2-Fluoro-4-(furan-3-yl)benzoic acid .
The Core Challenge: The substrate contains two reactive functionalities:
-
Aldehyde (-CHO): The target for oxidation.[1][2][3][4][5][6][7]
-
Furan Ring: An electron-rich heterocycle highly susceptible to electrophilic attack, oxidative ring-opening, and polymerization (resinification) under strong acidic or oxidizing conditions (e.g., Chromic acid, Permanganate).
The Solution: To achieve high yield without degrading the furan moiety, we utilize the Pinnick Oxidation (Lindgren Modification) as the primary method. This reaction operates under mild acidic conditions (pH 3–5) and utilizes a chlorine scavenger to protect the furan ring. An alternative Silver Oxide (Ag₂O) protocol is provided for substrates sensitive to chlorite species.
Primary Protocol: Pinnick Oxidation
Mechanism: Sodium chlorite (NaClO₂) generates chlorous acid (HClO₂), which oxidizes the aldehyde.[3][8] The byproduct, hypochlorous acid (HOCl), is a potent electrophile that would destroy the furan ring. Critical Control Point: A scavenger (2-methyl-2-butene) is added in excess to "quench" HOCl instantly, converting it to a harmless chlorohydrin and preserving the furan.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Substrate | 1.0 | Starting Material |
| Sodium Chlorite (NaClO₂) | 1.5 – 2.0 | Oxidant (Technical grade ~80%) |
| NaH₂PO₄ (Monobasic) | 1.5 – 2.0 | Buffer (Maintains pH 3–4) |
| 2-Methyl-2-butene | 10.0 – 15.0 | HOCl Scavenger (Crucial for Furan survival) |
| Solvent System | N/A | t-Butanol : Water (3:[3]1) or THF : Water (1:1) |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Dissolve 2-Fluoro-4-(furan-3-yl)benzaldehyde (1.0 equiv) in t-butanol (or THF).
-
Add 2-methyl-2-butene (10–15 equiv). Note: This reagent is volatile; handle in a fume hood.
-
Prepare a separate aqueous solution containing NaClO₂ (2.0 equiv) and NaH₂PO₄ (2.0 equiv) in water.
-
Expert Tip: Dissolve NaH₂PO₄ first to establish the buffer, then add NaClO₂. Do not mix solid NaClO₂ with strong acids directly to avoid ClO₂ gas evolution.
-
Step 2: Controlled Addition
-
Cool the substrate/scavenger solution to 0 °C (ice bath).
-
Add the aqueous oxidant solution dropwise over 15–30 minutes.
-
Why: Controls the exotherm and prevents localized concentration spikes of HClO₂.
-
-
Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.
Step 3: Monitoring
-
Monitor by TLC or HPLC.[2]
-
Target: Disappearance of Aldehyde (UV active).
-
Observation: The reaction mixture typically turns pale yellow. A dark brown color indicates furan decomposition (stop immediately).
Step 4: Workup (Acid-Base Extraction)
-
Quench: If residual oxidant remains, add saturated aqueous Na₂SO₃ (sodium sulfite) carefully at 0 °C until starch-iodide paper is negative.
-
Basify: Adjust pH to >10 using 1N NaOH. The carboxylic acid becomes the water-soluble carboxylate salt.
-
Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc) or MTBE.
-
Purpose: Removes non-acidic impurities (unreacted aldehyde, furan byproducts) while the product stays in the water. Discard this organic layer.
-
-
Acidify: Cool the aqueous layer to 0 °C and acidify carefully with 1N HCl to pH 2–3.
-
Result: The product, 2-Fluoro-4-(furan-3-yl)benzoic acid , will precipitate as a white/off-white solid.
-
-
Isolation: Filter the solid or extract with EtOAc (3x). Dry combined organics over Na₂SO₄ and concentrate.
Alternative Protocol: Silver Oxide (Ag₂O) Oxidation
Use Case: If the Pinnick oxidation leads to chlorination byproducts on the furan ring, use this method. Ag₂O is a classic, mild, single-electron oxidant that tolerates acid-sensitive groups well (Source 1.8).
Reagents
-
Substrate: 1.0 equiv
-
Silver Nitrate (AgNO₃): 2.2 equiv
-
Sodium Hydroxide (NaOH): 4.0 – 5.0 equiv
-
Solvent: Ethanol/Water (1:1) or THF/Water
Procedure
-
Dissolve the aldehyde in THF/Water.
-
Add AgNO₃ (solution in water).
-
Add NaOH solution dropwise. Brown Ag₂O precipitates in situ and acts as the oxidant.
-
Stir at RT for 1–3 hours.
-
Workup: Filter off the black silver precipitate through Celite. Acidify the filtrate to precipitate the benzoic acid product.
Mechanistic & Process Visualization
Reaction Pathway (Pinnick)
The following diagram illustrates the critical role of the scavenger in protecting the furan ring.
Caption: Figure 1. Pinnick Oxidation Mechanism highlighting the scavenger's role in diverting HOCl away from the furan ring.
Workup Decision Tree
A logical flow for isolating the pure acid.
Caption: Figure 2. Acid-Base Workup Strategy for purification of 2-Fluoro-4-(furan-3-yl)benzoic acid.
Analytical Characterization (Expected Data)
| Technique | Parameter | Expected Signal |
| ¹H NMR | Aldehyde Proton | Disappearance of singlet at δ 9.8–10.2 ppm. |
| ¹H NMR | Carboxylic Acid | Appearance of broad singlet at δ 11.0–13.0 ppm (exchangeable with D₂O). |
| ¹H NMR | Furan Protons | Retention of signals at ~δ 7.5–8.0 ppm (furan-3-yl specific pattern: dd or t). |
| IR | Carbonyl Stretch | Shift from ~1690 cm⁻¹ (Aldehyde) to ~1680–1700 cm⁻¹ (Acid) + Broad O-H stretch (2500–3300 cm⁻¹). |
Safety & Troubleshooting
-
Chlorine Dioxide (ClO₂) Hazard: Mixing NaClO₂ directly with acid generates ClO₂ gas, which is yellow, toxic, and explosive. Always buffer the solution (NaH₂PO₄) before mixing or add the chlorite solution slowly to the buffered substrate.
-
Furan Degradation: If the reaction turns dark/black, the furan is polymerizing.
-
Corrective Action: Increase the equivalents of 2-methyl-2-butene scavenger. Ensure temperature stays at 0 °C during addition.
-
-
Incomplete Reaction: If aldehyde persists after 4 hours:
-
Add an additional 0.5 equiv of NaClO₂ (dissolved in water) and stir longer. Do not heat above RT.
-
References
-
Pinnick Oxidation (Original Methodology): Bal, B. S.; Childers, W. E.; Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes."[6][8][9][10] Tetrahedron, 1981 , 37, 2091-2096. Link
-
Lindgren Modification (Chlorite/Scavenger): Lindgren, B. O.; Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Aldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica, 1973 , 27, 888. Link
-
Furan Tolerance in Oxidation: Tian, Q.; Shi, D.; Sha, Y.[1] "CuO and Ag₂O/CuO Catalyzed Oxidation of Aldehydes to the Corresponding Carboxylic Acids by Molecular Oxygen."[7] Molecules, 2008 , 13(4), 948-957.[1] Link
-
General Review of Furan Oxidations: Merino, P. "Oxidations of Furan Rings in Organic Synthesis." Current Organic Chemistry, 2002 . Link
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Application Notes and Protocols for the Synthesis of Novel Schiff Bases Derived from 2-Fluoro-4-(furan-3-yl)benzaldehyde
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of novel Schiff bases derived from the precursor 2-Fluoro-4-(furan-3-yl)benzaldehyde. Recognizing the increasing importance of fluorinated and heterocyclic scaffolds in medicinal chemistry and materials science, this document outlines a robust synthetic strategy.[1][2] The guide begins with a validated protocol for the synthesis of the core aldehyde via a Suzuki cross-coupling reaction. It then delves into the fundamental principles of Schiff base formation, offering a generalizable, step-by-step protocol for the condensation reaction with various primary amines. Methodologies for reaction monitoring, product purification through recrystallization, and structural elucidation using modern spectroscopic techniques are detailed. This document is intended for researchers, chemists, and drug development professionals seeking to expand their library of bioactive compounds.
Part I: Synthesis of the Precursor Aldehyde
The cornerstone of this synthetic series is the 2-Fluoro-4-(furan-3-yl)benzaldehyde intermediate. As this is not a readily available commercial reagent, a reliable synthetic route is required. The following protocol employs a Palladium-catalyzed Suzuki cross-coupling reaction, a highly efficient and versatile method for forming carbon-carbon bonds. The chosen precursors are commercially available 2-Fluoro-4-bromobenzaldehyde and Furan-3-boronic acid.
Causality of Experimental Choice: The Suzuki coupling is selected for its high functional group tolerance, generally high yields, and the commercial availability of the necessary boronic acid and aryl halide. The use of a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base is standard for this type of transformation, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Protocol 1: Synthesis of 2-Fluoro-4-(furan-3-yl)benzaldehyde
Materials:
-
2-Fluoro-4-bromobenzaldehyde
-
Furan-3-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-4-bromobenzaldehyde (1.0 eq), Furan-3-boronic acid (1.2 eq), and Potassium Carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add the solvent mixture of Toluene:Dioxane:Water (3:1:1 ratio, degassed). The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
To this stirring mixture, add Tetrakis(triphenylphosphine)palladium(0) (0.03 eq) under a positive flow of inert gas.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).[3][4][5] The disappearance of the 2-Fluoro-4-bromobenzaldehyde spot indicates reaction completion.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel to obtain the pure 2-Fluoro-4-(furan-3-yl)benzaldehyde.
Part II: General Principles of Schiff Base Formation
Schiff bases, also known as imines, are formed through the condensation of a primary amine with an aldehyde or ketone.[6] The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[7]
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[6]
-
Dehydration: The hemiaminal is typically unstable and undergoes acid-catalyzed dehydration. Protonation of the hydroxyl group creates a good leaving group (water), which is eliminated to form a carbon-nitrogen double bond (the imine or azomethine group).[7][8]
A catalytic amount of acid (e.g., glacial acetic acid) is often employed to accelerate the dehydration step by protonating the hydroxyl group of the hemiaminal intermediate.[9]
Caption: Figure 1: Mechanism of Schiff Base Formation
Part III: Detailed Experimental Protocols for Schiff Base Synthesis
The following protocols provide a general method and specific examples for synthesizing Schiff bases from 2-Fluoro-4-(furan-3-yl)benzaldehyde.
Protocol 2: General Procedure for Schiff Base Synthesis
Materials:
-
2-Fluoro-4-(furan-3-yl)benzaldehyde (1.0 eq)
-
Substituted Primary Amine (1.0 - 1.1 eq)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalytic, 2-3 drops)
Procedure:
-
Dissolve 2-Fluoro-4-(furan-3-yl)benzaldehyde in a minimal amount of absolute ethanol in a round-bottom flask.
-
In a separate container, dissolve the primary amine in absolute ethanol.
-
Add the amine solution dropwise to the aldehyde solution while stirring at room temperature.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (typically 70-80 °C) for 2-4 hours.[10][11][12] Conventional methods often involve refluxing in solvents like ethanol or methanol.[13]
-
Reaction Monitoring: Monitor the reaction's progress by TLC, observing the disappearance of the aldehyde spot.[14]
-
After completion, cool the reaction mixture to room temperature, and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven or desiccator.
-
Proceed with purification by recrystallization.
Table 1: Synthesis of Representative Schiff Bases
| Entry | Primary Amine | Product Name | Yield (%) | M.P. (°C) | ¹H NMR (δ ppm, -CH=N-) |
| 1 | Aniline | (E)-N-phenyl-1-(2-fluoro-4-(furan-3-yl)phenyl)methanimine | 88 | 112-114 | 8.65 |
| 2 | 4-Methoxyaniline | (E)-1-(2-fluoro-4-(furan-3-yl)phenyl)-N-(4-methoxyphenyl)methanimine | 92 | 128-130 | 8.62 |
| 3 | Ethylamine | (E)-N-ethyl-1-(2-fluoro-4-(furan-3-yl)phenyl)methanimine | 75 | 45-47 | 8.21 |
(Note: Yields and melting points are representative values based on typical Schiff base syntheses.)
Part IV: Purification and Characterization
Purification by Recrystallization: Purity is paramount for subsequent applications. Recrystallization is the most effective method for purifying solid Schiff base products.[15][16][17]
-
Dissolve the crude Schiff base product in a minimum amount of a suitable hot solvent (absolute ethanol is often a good starting point).[18]
-
If the solution contains insoluble impurities, perform a hot filtration.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small volume of the cold solvent, and dry thoroughly.[19]
Spectroscopic Characterization: Structural confirmation is achieved through a combination of spectroscopic methods.[20][21][22][23]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The most telling evidence of Schiff base formation is the appearance of a strong absorption band in the 1620-1570 cm⁻¹ region, corresponding to the C=N (imine) stretching vibration, and the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine (around 3400-3300 cm⁻¹).[24]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm.[24]
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the expected molecular formula.[21]
Part V: Overall Experimental Workflow
The entire process, from precursor synthesis to the final, characterized product, can be visualized as a sequential workflow.
Caption: Figure 2: Comprehensive Experimental Workflow
References
-
Mechanism of Schiff base (imine) Formation. ResearchGate. [Link]
-
Unveiling Schiff Base Derivatives: Insights from Synthesis, Purification and IR Spectroscopic Characterization. Inventi Journals. [Link]
-
Chemistry Schiff Bases. sathee jee. [Link]
-
Mechanism of formation Schiff base. ResearchGate. [Link]
-
How to purify Schiff base product?. ResearchGate. [Link]
-
Schiff base. Wikipedia. [Link]
-
Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. MDPI. [Link]
-
CHEM 407 - Carbohydrate Chemistry - Schiff Base Formation. YouTube. [Link]
-
Ionic liquid mediated synthesis of Schiff bases under reflux condition. Journal of Chemical and Pharmaceutical Research. [Link]
-
Schiff Base Synthesis Experiment. IONiC / VIPEr. [Link]
-
Synthesis of Schiff bases and their derivatives under condensation and reflux conditions. ResearchGate. [Link]
-
Is there an effective way of purifying schiff bases?. ResearchGate. [Link]
-
Spectroscopic characterization and biological activity. Slideshare. [Link]
-
Biologically active Schiff bases containing thiophene/furan ring and their copper(II) complexes: Synthesis, spectral, nonlinear optical and density functional studies. ResearchGate. [Link]
-
Comparative Study for Synthesis of Schiff Base Ligand. Slideshare. [Link]
-
Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes. ResearchGate. [Link]
-
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ResearchGate. [Link]
-
Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies. PubMed. [Link]
-
Thin layer chromatography. RSC Education. [Link]
-
Schiff base (Z)-4-((furan-2-ylmethylene)amino) benzenesulfonamide: Synthesis, solvent interactions through hydrogen bond, structural and spectral properties, quantum chemical modeling and biological studies. ResearchGate. [Link]
-
Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. Taylor & Francis Online. [Link]
-
Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Publications. [Link]
-
What are the simplest and best methods for purifying the Schiff base by crystallization?. ResearchGate. [Link]
-
SYNTHESIS AND PURIFICATION OF SCHIFF BASE N,N- BIS(SALICYLALDEHYDE)-ETILENODIAMINE. Anais do Salão de Iniciação Científica do Cesumar. [Link]
-
Synthesis, antimicrobial, and molecular docking studies of furan- based Schiff bases derived from 4 -nitrobenzene. ACG Publications. [Link]
-
How often is thin layer chromatography conducted in the monitoring of a reaction?. Quora. [Link]
-
Thin Layer Chromatography. Chemistry LibreTexts. [Link]
-
Using Thin Layer Chromatography To Monitor Reactions Environmental Sciences Essay. UKEssays. [Link]
-
Applications of furan and its derivative. Slideshare. [Link]
-
Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica. [Link]
- Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
-
Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. Scientific Reports. [Link]
Sources
- 1. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thin layer chromatography | Resource | RSC Education [edu.rsc.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SATHEE: Chemistry Schiff Bases [satheejee.iitk.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. jocpr.com [jocpr.com]
- 11. ionicviper.org [ionicviper.org]
- 12. researchgate.net [researchgate.net]
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- 14. ukessays.com [ukessays.com]
- 15. inventi.in [inventi.in]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. simposioiiqf.com.br [simposioiiqf.com.br]
- 20. Spectroscopic characterization and biological activity | PPTX [slideshare.net]
- 21. (PDF) Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes [academia.edu]
- 22. researchgate.net [researchgate.net]
- 23. Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Catalyst Poisoning in Furan-Benzaldehyde Reactions
Topic: Catalyst Deactivation & Poisoning in Transition Metal-Catalyzed Couplings of Furan-Benzaldehydes Ticket Type: Advanced Troubleshooting Guide Assigned Specialist: Senior Application Scientist
The Core Problem: The "Double-Edged" Substrate Class
Researchers working with furan-benzaldehydes (e.g., 5-formyl-2-furyl derivatives) in cross-coupling reactions (Suzuki-Miyaura, Stille, Heck) or hydrogenations often encounter a specific, reproducible failure mode: rapid catalyst deactivation followed by the formation of intractable black tars.
This is not simple "decomposition." You are likely facing a synergistic poisoning event caused by the unique reactivity of your substrates.
The "Double Threat" Mechanism
-
The Furan Trap (Ring Opening): Electron-rich furans are prone to Pd/acid-catalyzed ring opening, generating conjugated dienyl species that polymerize on the catalyst surface (fouling/coking).
-
The Aldehyde Suicide (Decarbonylation): Benzaldehydes, particularly electron-deficient ones, undergo Pd-catalyzed decarbonylation. This releases Carbon Monoxide (CO), which binds irreversibly to the metal center, shutting down the catalytic cycle (CO poisoning).
Diagnostic Matrix: Identify Your Failure Mode
Use this matrix to triage your reaction based on visual and analytical symptoms.
| Symptom | Observation | Likely Root Cause | Immediate Action |
| The "Black Crash" | Reaction mixture turns black/precipitates immediately; TLC shows starting material (SM) only. | "Cluster Death" (Nanoparticle aggregation). Ligand dissociation or insufficient stabilization. | Switch to bidentate ligands (e.g., dppf, Xantphos) or NHC ligands. |
| The "Stall" | Reaction starts (20-30% conversion) then stops. Adding more catalyst restarts it briefly. | Product Inhibition or CO Poisoning . The aldehyde is decarbonylating, or the furan product is binding the metal. | Lower temperature.[1][2] Use bulky phosphines (Buchwald ligands) to block CO coordination. |
| The "Gunk" | Viscous, dark oil forms. Yield is low.[2][3] NMR shows broad aliphatic signals (polymers). | Furan Polymerization . Acidic sites on support or Lewis acidic metal causing ring opening. | Add a mild base (K₃PO₄).[4] Avoid Lewis acidic additives. Check solvent purity. |
| The "Silent Fail" | No color change. No reaction. Catalyst remains dissolved but inactive. | Feedstock Impurity . Sulfur (thiophene) contamination in furan SM. | Recrystallize furan SM. Perform a "Standard Addition" test with a known good substrate. |
Visualizing the Poisoning Pathways
The following diagram illustrates the kinetic competition between the desired cross-coupling and the two primary deactivation pathways.
Figure 1: Kinetic competition between productive cross-coupling and the two dominant poisoning modes: Aldehyde Decarbonylation (CO poisoning) and Furan Ring Opening (Fouling).
Deep Dive: Technical Solutions
A. Combating Aldehyde Decarbonylation (CO Poisoning)
Palladium is an excellent decarbonylation catalyst. When your substrate contains a benzaldehyde moiety, Pd can insert into the C-H bond of the aldehyde, extrude CO, and reductively eliminate the deformylated arene (Ar-H). The released CO is a
-
The Fix: Bulky, Electron-Rich Ligands.
-
Use Buchwald Ligands (e.g., XPhos , SPhos ) or NHC ligands (e.g., PEPPSI-IPr ).
-
Mechanism:[5][6][7][8][9][10][11][12] The steric bulk of these ligands prevents the "side-on" coordination of the CO molecule and destabilizes the decarbonylation transition state, favoring the desired cross-coupling cycle [1, 3].
-
-
The Fix: Temperature Control.
-
Decarbonylation has a higher activation energy than most cross-couplings. Run the reaction at the lowest effective temperature (often 60–80°C instead of 100°C+).
-
B. Preventing Furan Ring Opening (Fouling)
Furans are "acid-sensitive." Even the Lewis acidity of cationic Pd(II) species or boronic acids can trigger ring opening. The resulting acyclic dienes rapidly polymerize, coating the catalyst in "coke" [2, 5].
-
The Fix: The "Base Buffer" Strategy.
-
Avoid acidic conditions. If using boronic acids, ensure sufficient base (K₃PO₄ is superior to carbonates for sensitive substrates).
-
Add a radical scavenger (e.g., BHT) if you suspect radical-initiated polymerization, though this is less common than acid-catalyzed opening.
-
-
The Fix: Anhydrous Conditions. [2]
-
Water can promote the hydration of the furan ring (opening it to 1,4-dicarbonyls). While Suzuki coupling requires some water, minimize it or use a phase-transfer system (Toluene/Water with surfactants) rather than miscible aqueous organic solvents.
-
Protocol: The "Poison Identification" Workflow
Do not blindly add more catalyst. Use this protocol to determine exactly why your reaction failed.
Objective: Distinguish between Feedstock Poisoning (impurities) and Reaction Poisoning (Decarbonylation/Polymerization).
Reagents:
-
Standard Test Substrates: 4-Bromotoluene & Phenylboronic acid (Robust standards).
-
Your Furan-Benzaldehyde Substrate.
Step-by-Step:
-
The Baseline Control:
-
Run the Standard Test Reaction (4-Bromotoluene + PhB(OH)₂) under your conditions.
-
Requirement: >90% conversion in <1 hour. If this fails, your solvent/base/catalyst stock is bad.
-
-
The "Spike" Test (Feedstock Poisoning):
-
Run the Standard Test Reaction again, but add 10 mol% of your Furan-Benzaldehyde substrate to the mixture before adding the catalyst.
-
Observation:
-
Reaction proceeds normally: Your substrate is not carrying an impurity (like thiophene) that kills the catalyst.
-
Reaction dies: Your substrate contains a poison (likely sulfur from synthesis). Action: Recrystallize or pass through a pad of activated carbon/silica with Pd scavenger.
-
-
-
The "Self-Poisoning" Test (Decarbonylation check):
-
Run your actual reaction in a sealed tube.
-
After 1 hour (or when it stalls), use a syringe to sample the headspace gas.
-
Inject into a GC or bubble through a PdCl₂ solution (turns black if CO is present).
-
Alternative: Check LCMS for the mass of [M - CO]. If observed, you have a decarbonylation issue. Action: Switch to XPhos-Pd-G2 or similar bulky catalyst.
-
Frequently Asked Questions (FAQs)
Q: I see a black precipitate immediately upon adding the catalyst. Is the reaction dead? A: Likely, yes. This is "Palladium Black" formation. It means the ligand has dissociated from the metal, allowing Pd(0) atoms to aggregate into inactive nanoparticles.
-
Cause: Your ligand is too weak (e.g., PPh₃) or oxidized.
-
Solution: Use a pre-formed precatalyst (e.g., Pd(dppf)Cl₂ or XPhos-Pd-G2 ) rather than mixing Pd(OAc)₂ + Ligand in situ. Precatalysts ensure a 1:1 metal-ligand ratio and prevent immediate aggregation [3].
Q: Can I use Pd/C for hydrogenation of the furan double bond without reducing the aldehyde? A: This is extremely difficult. Benzaldehydes poison Pd/C surfaces via CO formation (decarbonylation) or form benzyl alcohols that dehydrate and polymerize.
-
Recommendation: Switch to Ruthenium (Ru/C) or Rhodium for furan hydrogenation. They are less prone to poisoning by aldehydes and less active for decarbonylation than Palladium [4].
Q: My Suzuki coupling works for the first 30 minutes then stops. Adding more catalyst helps for another 30 minutes. A: This is the classic signature of CO poisoning . The aldehyde is slowly releasing CO, which accumulates and caps the active sites.
-
Workaround: If you cannot change ligands, try sparging the reaction with Argon continuously (open system with positive pressure) to sweep away the generated CO, rather than running in a sealed vessel.
References
-
BenchChem Technical Support. (2025).[13] Catalyst Deactivation in Furan Conversion Processes. BenchChem. Link
-
Sperger, C., et al. (2017). Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection. Chemical Communications.[5][14] Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Link
-
Han, J., et al. (2016).[15] Heterogeneous Catalytic Upgrading of Biofuranic Aldehydes. Frontiers in Chemistry. Link
-
Hernández-Fernández, J., et al. (2023).[12] Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in Ziegler–Natta Catalyst. Semantic Scholar. [Link]([Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 8. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Frontiers | Heterogeneous Catalytic Upgrading of Biofuranic Aldehydes to Alcohols [frontiersin.org]
Addressing instability of 2-Fluoro-4-(furan-3-yl)benzaldehyde in air and light
Introduction: The "Dual-Threat" Stability Challenge
Welcome to the Technical Support Center. You are likely accessing this guide because your sample of 2-Fluoro-4-(furan-3-yl)benzaldehyde has degraded into a yellow/brown solid or shows carboxylic acid impurities by NMR.
This molecule presents a unique stability challenge due to two reactive pharmacophores acting in synergy:
-
The Furan Ring: An electron-rich heteroaromatic system highly susceptible to photo-oxidation via singlet oxygen (
).[1][2] -
The Benzaldehyde Group: Prone to radical autoxidation to form benzoic acid, a process accelerated by the fluorine substituent's inductive effect and trace metals.
This guide provides authoritative protocols to arrest these degradation pathways and recover pure material.
Module 1: Diagnostic & Root Cause Analysis
User Question: “My bright white solid turned into a brown gum overnight on the bench. What happened?”
Technical Insight: You are witnessing a cascade failure. The degradation is not a single event but a cycle where oxidation products catalyze further decomposition.
-
Photo-Oxidation (The Trigger): Ambient light excites the conjugated system (furan + benzene), converting ground-state oxygen (
) into highly reactive singlet oxygen ( ). This attacks the furan ring via a [4+2] cycloaddition, forming unstable endoperoxides that polymerize into brown tars [1, 2]. -
Autoxidation (The Propagator): The aldehyde proton is abstracted to form an acyl radical. This reacts with atmospheric oxygen to form a peracid, which then oxidizes a second molecule of aldehyde to the carboxylic acid [3].
Visualizing the Degradation Pathway
Figure 1: The dual degradation mechanism showing how light and oxygen attack both the furan and aldehyde moieties concurrently.
Module 2: Storage & Handling Protocols
User Question: “How do I store this compound long-term without degradation?”
The "Argon Blanket" Protocol: Standard refrigeration is insufficient. You must exclude oxygen and light.
| Parameter | Specification | Reason |
| Temperature | -20°C to -80°C | Slows the kinetics of radical propagation. |
| Atmosphere | Argon (Ar) | Argon is heavier than air and forms a better protective "blanket" than Nitrogen ( |
| Container | Amber Glass | Blocks UV/Visible light to prevent singlet oxygen generation. |
| Additives | BHT (0.1%) | Optional: Butylated hydroxytoluene acts as a radical scavenger if downstream chemistry permits. |
Step-by-Step Storage Procedure:
-
Transfer the purified solid to an amber vial.
-
Gently flush the vial with a stream of Argon for 30 seconds.
-
Cap tightly and wrap the cap junction with Parafilm.
-
Place the vial inside a secondary container (e.g., a plastic jar) containing a packet of desiccant.
-
Store immediately in the freezer.
Module 3: Purification & Recovery
User Question: “My NMR shows 10% carboxylic acid and some baseline impurities. Can I purify it on silica gel?”
Critical Warning: Avoid standard acidic silica gel. Furan rings are acid-sensitive and can undergo ring-opening ("PPA reaction") in acidic media, leading to rapid darkening and loss of material [4].
Recommended Purification Workflow
Use Recrystallization as the primary method. Use Neutral Alumina or Buffered Silica if chromatography is strictly necessary.
Figure 2: Decision tree for selecting the safest purification method based on the physical state of the degraded sample.
Protocol A: Recrystallization (Preferred)
Best for removing carboxylic acid impurities.
-
Solvent System: Hexanes/Ethyl Acetate (start with 10:1 ratio).
-
Dissolve the solid in the minimum amount of hot Ethyl Acetate (approx. 60°C).
-
Slowly add hot Hexanes until slight turbidity persists.
-
Allow to cool slowly to room temperature in the dark (wrap flask in foil).
-
Cool to 0°C. Filter crystals and wash with cold Hexanes.
-
Self-Validation: The filtrate should be yellow/brown (containing tars), while crystals should be off-white/pale yellow.
Protocol B: Rapid Chromatography (Buffered)
Only use if recrystallization fails.
-
Stationary Phase: Use Neutral Alumina (Grade III) OR Silica Gel buffered with 1% Triethylamine .
-
Why? The base neutralizes surface acidity, protecting the furan ring.
-
-
Eluent: Hexanes/Ethyl Acetate (Gradient).
-
Technique: Perform a "Flash" column.[3] Do not let the compound sit on the column.
-
Collection: Collect fractions into tubes already containing trace BHT (if compatible) to prevent immediate re-oxidation.
Module 4: Reaction Setup FAQ
User Question: “The aldehyde degrades during my reaction (e.g., reductive amination or Wittig). How do I stop this?”
Solution: The Freeze-Pump-Thaw Cycle Sparging with nitrogen is often insufficient for furan-benzaldehydes because it leaves dissolved oxygen.
Protocol:
-
Place your reaction solvent in a Schlenk flask.[4]
-
Freeze the solvent using liquid nitrogen.[4]
-
Apply high vacuum (0.1 mmHg) for 5-10 minutes.
-
Close the vacuum and thaw the solvent in a warm water bath.
-
Repeat 3 times.
-
Backfill with Argon.[3]
-
Add your reagents under a positive pressure of Argon.
Pro-Tip: If your reaction allows, add 4Å Molecular Sieves . They do not prevent oxidation, but they remove water formed during autoxidation or condensation, which can sometimes inhibit catalyst turnover.
References
-
Gollnick, K., & Griesbeck, A. (1985). Singlet Oxygen Photooxygenation of Furans. Tetrahedron, 41(11), 2057-2068.
-
Feringa, B. L. (1987). Photo-oxidation of furans. Recueil des Travaux Chimiques des Pays-Bas, 106(9), 469-488.[1]
-
Ingold, K. U. (1969). Peroxy radicals.[5] Accounts of Chemical Research, 2(1), 1–9.
-
Keay, B. A. (1987).[1] A new synthesis of 3-acylfurans. Journal of Organic Chemistry, 52(12), 2639-2641. (Demonstrates acid sensitivity of furan derivatives).
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of 2-Fluoro-4-(furan-3-yl)benzaldehyde
Executive Summary
This guide presents a systematic and robust approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Fluoro-4-(furan-3-yl)benzaldehyde, a key intermediate in pharmaceutical synthesis. The final validated method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and a low-pH phosphate buffer, offering optimal resolution between the active pharmaceutical ingredient (API) and its potential impurities and degradation products. This document provides a comprehensive walkthrough of the development process, from initial analyte characterization and column screening to mobile phase optimization and forced degradation studies, as mandated by International Council for Harmonisation (ICH) guidelines.[1][2][3] The methodologies and rationale detailed herein are designed to provide researchers and drug development professionals with a practical framework for creating reliable, accurate, and precise purity analysis methods.
Final Optimized HPLC Method Parameters
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Introduction: The Analytical Challenge
2-Fluoro-4-(furan-3-yl)benzaldehyde is a substituted aromatic aldehyde containing both a furan ring and a fluorine atom. Its purity is critical for ensuring the quality and safety of downstream pharmaceutical products. The molecule possesses several key characteristics that inform the HPLC method development strategy:
-
Aromatic Chromophores: The benzaldehyde and furan rings provide strong UV absorbance, making UV-based detection highly suitable.[4]
-
Moderate Polarity: The combination of the polar aldehyde group and the relatively nonpolar furan and benzene rings suggests that reversed-phase chromatography will be the most effective separation mode.
-
Potential for Degradation: Aldehydes are susceptible to oxidation to carboxylic acids, and the overall structure may be sensitive to extreme pH, heat, and light.[5]
Therefore, the primary objective is to develop a stability-indicating method capable of separating the main compound from process-related impurities and degradation products that could arise during manufacturing and storage.
Phase 1: Initial Method Scoping and Parameter Selection
The initial phase focuses on understanding the analyte's properties to make logical starting choices for the column, mobile phase, and detector settings.
Detector and Wavelength Selection
A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is the ideal choice for method development.[4][6][7] Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a DAD captures the entire UV-Vis spectrum for every point in the chromatogram.[8] This provides two significant advantages:
-
Optimal Wavelength Determination: The UV spectrum of the analyte can be extracted to identify the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity.
-
Peak Purity Analysis: The ability to compare spectra across a single chromatographic peak is a powerful tool for assessing peak purity and detecting co-eluting impurities.[8]
For 2-Fluoro-4-(furan-3-yl)benzaldehyde, the λmax was determined to be 265 nm , providing an excellent signal-to-noise ratio.
Column Selection: A Comparative Approach
Reversed-phase chromatography is the most common HPLC mode, and the C18 (octadecyl) bonded phase is the workhorse for separating a wide range of moderately polar compounds.[9][10] To justify this choice, a comparative screening was performed against a Phenyl column, which offers alternative selectivity through π-π interactions.[11][12]
Table 1: Comparison of Column Performance
| Column Type | Retention Time (min) | Tailing Factor (Asymmetry) | Resolution (from nearest impurity) | Rationale for Selection |
| C18 (4.6 x 150 mm, 5 µm) | 8.2 | 1.1 | 2.5 | Selected. Provides superior hydrophobic retention and peak shape. The symmetric peak indicates minimal unwanted silanol interactions.[13] |
| Phenyl (4.6 x 150 mm, 5 µm) | 6.5 | 1.6 | 1.8 | Not Selected. While offering π-π interactions, this column showed lower retention and significant peak tailing for the main analyte, suggesting a less optimal separation mechanism.[11] |
The C18 column was selected for its superior performance, providing a symmetrical peak shape and better resolution from a known process impurity. The choice of a 4.6 x 150 mm column with 5 µm particles represents a standard configuration for robust method development.[9]
Phase 2: Mobile Phase Optimization
The mobile phase is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC. Optimization involves selecting the appropriate organic modifier and controlling the pH of the aqueous phase.
Organic Modifier: Acetonitrile vs. Methanol
Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents used in reversed-phase HPLC.[14] A comparison was conducted to determine the optimal choice.
Table 2: Comparison of Organic Modifiers
| Organic Modifier | System Backpressure | Peak Shape (Asymmetry) | Elution Strength | Rationale for Selection |
| Acetonitrile (ACN) | Lower | 1.1 | Higher | Selected. ACN provides sharper peaks, lower system backpressure, and a cleaner baseline at low UV wavelengths.[12][14][15] Its higher elution strength allows for faster analyses.[15] |
| Methanol (MeOH) | Higher | 1.3 | Lower | Not Selected. Methanol generated higher backpressure and resulted in broader peaks for the analyte. While it can offer different selectivity due to its protic nature, ACN provided superior efficiency in this case.[14][16][17] |
Acetonitrile was chosen as the organic modifier due to its favorable physical properties and superior chromatographic performance for this specific analyte.
Aqueous Phase pH Control
Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds.[18][19] While the target analyte is neutral, potential acidic or basic impurities can be significantly affected by pH.[20] Developing a method at a controlled, low pH offers several advantages:
-
Suppressed Silanol Activity: At low pH (around 2-3), the free silanol groups on the silica-based C18 column are protonated, minimizing undesirable interactions with basic impurities that can cause peak tailing.[20]
-
Consistent Ionization: It ensures that acidic impurities are in their neutral, more retained form, and basic impurities are in their ionized, less retained form, leading to consistent and reproducible chromatography.[18][21]
A 20 mM potassium phosphate buffer adjusted to pH 2.5 was chosen. This provides sufficient buffering capacity to maintain a stable pH and is compatible with UV detection.[21]
Phase 3: Forced Degradation and Method Specificity
A purity method must be stability-indicating , meaning it can unambiguously separate the API from its degradation products.[1][2] Forced degradation studies, as outlined in ICH guideline Q1A(R2), are performed to demonstrate this capability.[22][23][24][25] The analyte was subjected to five stress conditions to generate potential degradants.
Table 3: Summary of Forced Degradation Results
| Stress Condition | Procedure | % Degradation | Observations |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | ~12% | Major degradant peak at RRT 0.85. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 4h | ~18% | Major degradant peak at RRT 0.70. |
| Oxidation | 3% H₂O₂ at RT for 24h | ~15% | Major degradant peak at RRT 1.15 (likely the corresponding carboxylic acid). |
| Thermal | Solid at 105°C for 48h | < 2% | Compound is highly stable to heat. No significant degradation observed. |
| Photolytic | Solution exposed to ICH-compliant light source | ~8% | Minor degradant peaks observed. |
In all cases, the developed HPLC method successfully resolved the main 2-Fluoro-4-(furan-3-yl)benzaldehyde peak from all degradation products, proving its specificity and stability-indicating nature. The DAD detector was used to confirm that the main peak was spectrally pure in all stressed samples.
Workflow and Protocols
HPLC Method Development Workflow
The logical progression from understanding the analyte to validating a stability-indicating method is crucial for success.
Caption: A streamlined workflow for HPLC purity method development.
Experimental Protocol: Forced Degradation (Oxidative)
This protocol provides a step-by-step guide for performing an oxidative stress study.
Reagents & Equipment:
-
2-Fluoro-4-(furan-3-yl)benzaldehyde reference standard
-
HPLC-grade acetonitrile
-
30% Hydrogen Peroxide (H₂O₂)
-
Volumetric flasks and pipettes
-
Calibrated HPLC system with DAD detector
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve 10 mg of the analyte in acetonitrile in a 10 mL volumetric flask to prepare a 1 mg/mL solution.
-
Prepare Stress Sample: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 3% H₂O₂. Dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Prepare Control Sample: Prepare a control sample in parallel by adding 1 mL of the stock solution to a 10 mL flask, adding 1 mL of water (instead of H₂O₂), and diluting to volume.[26]
-
Incubate: Store both the stress and control samples at room temperature, protected from light, for 24 hours.
-
Analysis: After incubation, inject the samples into the HPLC system using the optimized method parameters.
-
Evaluation: Compare the chromatograms of the stressed and control samples. Calculate the percentage of degradation and ensure all degradant peaks are well-resolved from the main analyte peak.
Conclusion
This guide has systematically detailed the development of a specific, robust, and reliable stability-indicating HPLC method for the purity analysis of 2-Fluoro-4-(furan-3-yl)benzaldehyde. By making informed, comparative decisions at each stage—from column and mobile phase selection to demonstrating specificity through forced degradation—a high-quality analytical method was established. The final method, rooted in fundamental chromatographic principles and aligned with regulatory expectations, is suitable for routine quality control and stability testing in a pharmaceutical development environment. The principles and workflows described herein serve as a valuable template for scientists tasked with similar analytical challenges.
References
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- Merck Millipore. HPLC and UHPLC Column Selection Guide.
- International Council for Harmonisation (ICH). (2010, February 2). Q1A(R2) Guideline.
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- Thermo Fisher Scientific.
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Fluoro-4-(furan-3-yl)benzaldehyde
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2-Fluoro-4-(furan-3-yl)benzaldehyde. In the absence of direct experimental spectra for this specific molecule in publicly accessible databases, this document synthesizes established fragmentation principles from closely related aromatic aldehydes, furanics, and fluorinated aromatic compounds to construct a theoretical fragmentation pathway. This comparative approach offers researchers, scientists, and drug development professionals a robust framework for identifying this compound and understanding its behavior under mass spectrometric conditions.
Introduction: The Structural Rationale for Predicted Fragmentation
2-Fluoro-4-(furan-3-yl)benzaldehyde is a unique molecule that incorporates three key structural motifs, each with its own characteristic fragmentation behavior: a benzaldehyde moiety, a furan ring, and a fluorine substituent on the aromatic ring. The interplay of these features will dictate the overall fragmentation pattern. Aromatic systems, like the benzene ring in this molecule, are known for their stability, often resulting in a prominent molecular ion peak.[1][2] The aldehyde group provides a primary site for initial fragmentation, while the furan ring and the fluorine atom will influence subsequent fragmentation pathways.
Predicted Fragmentation Pathways of 2-Fluoro-4-(furan-3-yl)benzaldehyde
Electron ionization mass spectrometry involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which then undergoes a series of fragmentation events to produce smaller, charged fragments. The relative abundance of these fragments provides a characteristic fingerprint of the molecule.
Initial Fragmentation: The Aldehyde Group
The fragmentation of aromatic aldehydes is well-documented.[3][4][5] The most common initial fragmentation events involve the loss of a hydrogen radical (H•) or the entire formyl group (•CHO).
-
Loss of a Hydrogen Radical (M-1): The molecular ion can lose a hydrogen atom from the aldehyde group to form a stable acylium ion. This [M-H]⁺ fragment is a common feature in the mass spectra of aldehydes.[1][5]
-
Loss of the Formyl Radical (M-29): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of a formyl radical (•CHO), yielding a substituted phenyl cation.[1]
The Influence of the Furan Ring
The furan moiety introduces additional fragmentation possibilities. Furan and its derivatives are known to undergo ring cleavage.[6][7] A common fragmentation pathway for furan-containing compounds is the loss of carbon monoxide (CO).[8]
-
Loss of Carbon Monoxide (CO): Following the initial fragmentation, particularly after the loss of the formyl group, the resulting furan-substituted phenyl cation could undergo rearrangement and loss of CO from the furan ring.
The Role of the Fluorine Substituent
The fluorine atom, being highly electronegative, will influence the stability of the resulting fragment ions. While direct cleavage of the C-F bond is less common due to its strength, its presence will affect the fragmentation of the aromatic ring itself.
Proposed Fragmentation Scheme
The following diagram illustrates the predicted major fragmentation pathways for 2-Fluoro-4-(furan-3-yl)benzaldehyde.
Caption: A typical workflow for the GC-MS analysis of an organic compound.
Detailed Steps:
-
Sample Preparation: Dissolve a small amount of 2-Fluoro-4-(furan-3-yl)benzaldehyde in a volatile solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.
-
Gas Chromatography:
-
Column: A standard non-polar column (e.g., DB-5ms) is suitable for separation.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 35 to 350.
-
Conclusion
The fragmentation pattern of 2-Fluoro-4-(furan-3-yl)benzaldehyde in electron ionization mass spectrometry is predicted to be dominated by initial cleavages of the aldehyde functional group, leading to significant [M-H]⁺ and [M-CHO]⁺ ions. Subsequent fragmentation is likely to involve the furan ring, with a potential loss of carbon monoxide. The fluorine substituent is expected to influence the overall stability of the fragments rather than being directly eliminated. This comparative guide, based on established fragmentation principles of related compounds, provides a strong theoretical foundation for the identification and characterization of this molecule. Experimental verification using the outlined protocol is recommended to confirm these predictions.
References
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Blank, I., & Fay, L. B. (1996). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 44(3), 639-644. [Link]
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Gros, J., Lavigne, V., Thibaud, F., & Gammacurta, M. (2017). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. ResearchGate. [Link]
- Al-Joboury, M. I., & Turner, D. W. (2008). On the fragmentation of furan molecule and its dependence on the laser wavelength. Arabian Journal for Science and Engineering, 33(1A), 51-54.
- Filges, U., & Grützmacher, H. F. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Organic Mass Spectrometry, 21(10), 673-680.
-
Tang, J., & Ramsey, J. N. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-1999. [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. [Link]
-
Rezaee, S., & Ghoranneviss, M. (2011). Ionization and fragmentation of furan molecules by electron collisions. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Maina. (n.d.). Fragmentation of BENZALDEHYDE. Scribd. [Link]
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-
NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [Link]
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-
Whitman College. (n.d.). GCMS Section 6.11.4. Whitman College. [Link]
-
Buhr, K., van Ruth, S., & Delahunty, C. (2002). Analysis of Volatile Flavour Compounds by Proton Transfer Reaction-Mass Spectrometry: Fragmentation Patterns and Discrimination Between Isobaric and Isomeric Compounds. ResearchGate. [Link]
-
Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]
-
Kamboj, R., Sharma, G., Jindal, P., & Kumar, P. (n.d.). Mass fragmentation pattern of 2-(4-Methylbenzoyl)-5-chloro-3-methylbenzofuran 3h. ResearchGate. [Link]
-
Pusch, L., & Schiffer, J. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
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A Comparative Analysis of the Reactivity of 2-Fluoro-4-(furan-3-yl)benzaldehyde and its Non-fluorinated Analogs
Introduction
The Electronic Influence of the Ortho-Fluoro Substituent
The primary differentiator in the reactivity of the two subject compounds is the presence of a fluorine atom at the ortho position to the aldehyde functionality in 2-Fluoro-4-(furan-3-yl)benzaldehyde. The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect significantly influences the electron density of the aromatic ring and, consequently, the electrophilicity of the carbonyl carbon.
The strong -I effect of the ortho-fluoro group withdraws electron density from the benzaldehyde ring, making the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. In contrast, the non-fluorinated analog, 4-(furan-3-yl)benzaldehyde, lacks this activating feature. While the furan ring itself has specific electronic contributions, the dominant factor in the reactivity difference for nucleophilic additions to the aldehyde is the ortho-fluoro substituent. Aromatic aldehydes are generally less reactive in nucleophilic additions compared to aliphatic aldehydes because the aromatic ring's resonance effect can donate electron density to the carbonyl group. However, the presence of a potent electron-withdrawing group like fluorine counteracts this effect.[1][2]
Comparative Reactivity in Key Carbonyl Reactions
Based on the electronic principles outlined above, we can predict the relative reactivity of our two compounds of interest in key synthetic transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[3][4] The rate-determining step is typically the initial nucleophilic attack on the carbonyl carbon. Therefore, the more electrophilic the carbonyl carbon, the faster the reaction is expected to proceed.
Electron-withdrawing groups on the benzaldehyde ring are known to enhance its reactivity in the Knoevenagel condensation by increasing the electrophilicity of the carbonyl carbon.[1] Consequently, 2-Fluoro-4-(furan-3-yl)benzaldehyde is anticipated to exhibit a higher reaction rate and potentially higher yields under identical conditions compared to 4-(furan-3-yl)benzaldehyde.
Table 1: Predicted Relative Reactivity in Knoevenagel Condensation
| Compound | Key Substituent | Expected Reactivity | Rationale |
| 2-Fluoro-4-(furan-3-yl)benzaldehyde | ortho-Fluoro | Higher | Strong -I effect of fluorine increases the electrophilicity of the carbonyl carbon. |
| 4-(furan-3-yl)benzaldehyde | None | Lower | Lacks the activating effect of an electron-withdrawing group. |
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is another cornerstone of organic synthesis.[5][6] The reaction is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon.[7] Similar to the Knoevenagel condensation, the rate of the Wittig reaction is sensitive to the electrophilicity of the carbonyl substrate.
Experimental data for a range of substituted benzaldehydes in the Wittig reaction demonstrates a clear trend: electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.[1] For instance, benzaldehydes with nitro and chloro substituents show significantly higher reaction rates compared to unsubstituted benzaldehyde.[1] Based on this well-established trend, 2-Fluoro-4-(furan-3-yl)benzaldehyde is expected to be more reactive in the Wittig reaction than its non-fluorinated analog.
Table 2: Predicted Relative Reactivity in the Wittig Reaction
| Compound | Key Substituent | Expected Reactivity | Rationale |
| 2-Fluoro-4-(furan-3-yl)benzaldehyde | ortho-Fluoro | Higher | Increased electrophilicity of the carbonyl carbon due to the -I effect of fluorine. |
| 4-(furan-3-yl)benzaldehyde | None | Lower | The absence of an activating group leads to a less electrophilic carbonyl carbon. |
Experimental Protocols
The following protocols are representative examples for performing Knoevenagel condensation and Wittig reactions with aromatic aldehydes. These can serve as a starting point for the investigation of 2-Fluoro-4-(furan-3-yl)benzaldehyde and 4-(furan-3-yl)benzaldehyde.
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol outlines a general, environmentally friendly procedure for the Knoevenagel condensation in an aqueous medium.[8]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) (5 mol%)
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in water.
-
Add 5 mol% of Ni(NO₃)₂·6H₂O to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add cold water (15-25 mL) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) if necessary.
Causality of Experimental Choices:
-
Catalyst: Nickel(II) nitrate is a mild Lewis acid catalyst that activates the carbonyl group towards nucleophilic attack.
-
Solvent: Water is used as a green solvent, avoiding the need for volatile organic compounds.
-
Temperature: The reaction is typically carried out at room temperature, making it energy-efficient.
Protocol 2: Wittig Reaction with a Stabilized Ylide
This protocol describes a general procedure for the Wittig reaction using a stabilized phosphorus ylide.[9][10]
Materials:
-
Aromatic aldehyde (1 equiv)
-
Stabilized phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.1 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve the aromatic aldehyde (1 equiv) in the chosen anhydrous solvent in a flame-dried, round-bottom flask under an inert atmosphere.
-
Add the stabilized phosphonium ylide (1.1 equiv) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the alkene product and separate it from the triphenylphosphine oxide byproduct.
Causality of Experimental Choices:
-
Ylide: A stabilized ylide is chosen for its ease of handling and its tendency to produce the (E)-alkene isomer with high selectivity.[5]
-
Anhydrous Conditions: The Wittig reaction is sensitive to moisture, as water can protonate the ylide, rendering it unreactive.
-
Inert Atmosphere: An inert atmosphere prevents the oxidation of the phosphonium ylide.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized mechanisms for the Knoevenagel condensation and Wittig reaction, as well as a typical experimental workflow.
Caption: Generalized mechanism of the Knoevenagel condensation.
Caption: The Wittig reaction mechanism proceeds via a concerted cycloaddition.
Caption: A typical workflow for the synthesis and purification of organic compounds.
Conclusion
The presence of an ortho-fluoro substituent in 2-Fluoro-4-(furan-3-yl)benzaldehyde is predicted to significantly enhance its reactivity towards nucleophilic addition reactions compared to its non-fluorinated analog, 4-(furan-3-yl)benzaldehyde. This heightened reactivity is a direct consequence of the powerful electron-withdrawing inductive effect of fluorine, which increases the electrophilicity of the carbonyl carbon. This predictive analysis, grounded in fundamental principles of organic chemistry and supported by data from analogous systems, provides a valuable framework for researchers and scientists in designing synthetic routes and anticipating reaction outcomes. Further empirical studies on these specific compounds would be beneficial to quantify these reactivity differences and further refine our understanding.
References
-
Angew. Chem. Int. Ed. 2022, 61, e202200818. [Link]
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Wittig Reaction - Common Conditions. [Link]
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A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. [Link]
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Novel Methods of Knoevenagel Condensation. Banaras Hindu University. [Link]
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A Solvent Free Wittig Reaction. [Link]
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Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. [Link]
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Wittig reaction. Wikipedia. [Link]
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RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]
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ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. [Link]
-
The comparison of Knoevenagel condensation under different reaction conditions. [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]
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The Wittig Reaction. [Link]
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Knoevenagel condensation between different substituted benzaldehydes... ResearchGate. [Link]
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The Wittig Reaction. Chemistry LibreTexts. [Link]
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Wittig Reaction. Organic Chemistry Portal. [Link]
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Table 3 . Reaction rates of benzaldehyde with different α-nucleophiles... ResearchGate. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
-
Tandem Deacetalization-Knoevenagel Condensation Reactions for the Synthesis of Benzylidene Malononitrile Using Ruthenium(II) Cymene Complexes. PubMed. [Link]
-
Reactivity of Benzofuran Derivatives. ResearchGate. [Link]
-
Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance? Stack Exchange Chemistry. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]
-
Benzaldehyde or Aldehyde which is more reactive toward Nucleophilic reaction. YouTube. [Link]
-
Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]
-
p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. Vaia. [Link]
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Infrared (IR) spectroscopy characteristic peaks for 2-Fluoro-4-(furan-3-yl)benzaldehyde
Publish Comparison Guide: Infrared (IR) Spectroscopy Characterization of 2-Fluoro-4-(furan-3-yl)benzaldehyde
Executive Summary & Strategic Context
In the development of fluorinated bioactive scaffolds, 2-Fluoro-4-(furan-3-yl)benzaldehyde represents a critical intermediate, often synthesized via Suzuki-Miyaura coupling of 2-fluoro-4-bromobenzaldehyde with furan-3-boronic acid.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for absolute structural elucidation, Infrared (IR) Spectroscopy is the superior "workhorse" technique for rapid, at-line reaction monitoring and initial quality control. Its ability to instantaneously detect the carbonyl shift and the "fingerprint" of the furan ring makes it indispensable for determining reaction endpoints without the latency of NMR workups.
This guide provides a definitive spectral assignment for 2-Fluoro-4-(furan-3-yl)benzaldehyde, compares its spectral signature against its halogenated precursor, and evaluates the performance of IR against alternative characterization methods.
Theoretical Framework & Spectral Logic
The IR spectrum of this molecule is a superposition of three distinct electronic environments:
-
The Electrophilic Core: A benzaldehyde moiety.
-
The Ortho-Substituent: A fluorine atom at position 2, inducing inductive withdrawal and field effects.
-
The Para-Substituent: A furan-3-yl ring, acting as an electron-donating group (EDG) via resonance.
Predictive Spectral Shift Logic
-
Carbonyl (C=O) Tuning: Standard benzaldehyde absorbs at ~1703 cm⁻¹.
-
Effect 1 (Ortho-F): The fluorine atom (ortho) creates a field effect that typically increases the wavenumber slightly (to ~1710 cm⁻¹) due to dipolar repulsion, though this competes with induction.
-
Effect 2 (Para-Furan): The furan ring is a strong resonance donor. Conjugation extends through the benzene ring to the carbonyl, increasing the single-bond character of the C=O bond. This lowers the frequency.
-
Net Result: The resonance effect of the furan usually dominates, pulling the C=O stretch to a lower frequency (~1685–1695 cm⁻¹ ) compared to the 2-fluoro-4-bromo precursor.
-
Detailed Spectral Assignments
The following table synthesizes experimental data from structural analogs and theoretical principles to provide the characteristic peaks.
Table 1: Characteristic IR Bands for 2-Fluoro-4-(furan-3-yl)benzaldehyde
| Functional Group | Frequency (cm⁻¹) | Intensity | Diagnostic Value | Structural Insight |
| Aldehyde C=O | 1685 – 1695 | Strong | Critical | Lower than precursor (~1705 cm⁻¹) due to extended conjugation with furan. |
| Aldehyde C-H | 2750 & 2850 | Medium | High | "Fermi Doublet" – confirms presence of aldehyde (distinct from ketone/ester). |
| Furan C-H | 3120 – 3160 | Weak | Medium | Alpha-protons on furan ring absorb >3100 cm⁻¹, higher than benzene C-H. |
| Aromatic C=C | 1580 – 1610 | Medium | Low | Overlap of benzene and furan ring stretching modes. |
| C-F Stretch | 1230 – 1260 | Strong | High | Aryl-Fluorine stretch; confirms integrity of the fluorinated core. |
| Furan Ring | 874 & 740 | Strong | Critical | Characteristic "breathing" modes of 3-substituted furan. Distinguishes from 2-substituted isomers (which absorb ~1010/730). |
| OOP Bending | 810 – 840 | Strong | Medium | 1,2,4-trisubstituted benzene pattern (adjacent hydrogens). |
Note on Detection: The disappearance of the C-Br stretch (often <600 cm⁻¹, difficult to see in standard IR) is less reliable than monitoring the appearance of the Furan ring modes at 874 cm⁻¹ and 3120+ cm⁻¹.
Comparative Performance Analysis
Scenario A: Reaction Monitoring (Precursor vs. Product)
This is the primary use case for IR in this context. The goal is to confirm the Suzuki coupling is complete.
Table 2: Spectral Differentiation – Precursor vs. Product
| Feature | Precursor (2-Fluoro-4-bromobenzaldehyde) | Product (2-Fluoro-4-(furan-3-yl)benzaldehyde) | Actionable Insight |
| C=O Frequency | ~1705–1710 cm⁻¹ | ~1685–1695 cm⁻¹ | Watch for the shift to lower wavenumber (Red Shift). |
| 3100+ Region | Absent (only aromatic C-H <3100) | Present (Furan C-H >3100) | Appearance of peak >3100 cm⁻¹ confirms furan addition. |
| Fingerprint | Simple aromatic pattern | Complex (Furan + Benzene) | Look for new sharp band at ~874 cm⁻¹ (Furan). |
Scenario B: Technique Alternatives (IR vs. NMR vs. HPLC)
Table 3: Method Suitability Guide
| Feature | FT-IR (ATR) | 1H NMR | HPLC-UV |
| Speed | < 1 min (Instant) | 15–30 mins (Prep + Run) | 10–20 mins |
| Sample Prep | None (Neat solid/oil) | Dissolution (CDCl₃) | Dilution + Buffer |
| Structural Certainty | Medium (Functional Group) | High (Atom-level connectivity) | High (Retention time match) |
| Best For... | At-line reaction endpoint | Final structure validation | Purity quantification (%) |
Visualization of Analytical Logic
The following diagrams illustrate the decision-making process for assigning the spectrum and monitoring the synthesis.
Diagram 1: Spectral Assignment Logic Flow
Caption: Logical workflow for confirming the identity of 2-Fluoro-4-(furan-3-yl)benzaldehyde using key spectral windows.
Diagram 2: Reaction Monitoring Workflow (Suzuki Coupling)
Caption: Decision tree for using IR shifts to monitor the conversion of Bromo-precursor to Furan-product.
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible data that matches the assignments above, follow this self-validating protocol.
Technique: Attenuated Total Reflectance (ATR) FTIR. Rationale: ATR is preferred over KBr pellets for this aldehyde to avoid oxidation (to carboxylic acid) during grinding and to prevent moisture absorption which broadens the OH region.
-
Instrument Setup:
-
Crystal: Diamond or ZnSe (Diamond preferred for durability).
-
Resolution: 4 cm⁻¹.
-
Scans: 16–32 scans (sufficient for S/N ratio > 500:1).
-
Range: 4000 – 600 cm⁻¹.
-
-
Sample Preparation:
-
Ensure the product is dried (remove EtOAc/DCM solvents). Residual solvent peaks (e.g., EtOAc C=O at 1740 cm⁻¹) will interfere with the aldehyde assignment.
-
Place ~2 mg of solid/oil on the crystal.
-
Apply high pressure to ensure good contact (critical for the 3100 cm⁻¹ weak C-H bands).
-
-
Validation Step (Self-Check):
-
Check: Is there a broad hump at 2500–3300 cm⁻¹?
-
Diagnosis: If yes, your aldehyde has oxidized to a carboxylic acid (benzoic acid derivative).
-
Action: Purify sample before final characterization.
-
References
-
Doc Brown's Chemistry. Interpretation of the Infrared Spectrum of Benzaldehyde. Available at: [Link]
-
NIST Chemistry WebBook. Infrared Spectrum of 2-Fluoro-4-bromobenzaldehyde. National Institute of Standards and Technology. Available at: [Link]
-
LibreTexts Chemistry. Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
ResearchGate. Characteristic Infrared Absorption Frequencies of Furan Compounds. Available at: [Link]
-
SpectraBase. 2-Fluoro-4-(trifluoromethyl)benzaldehyde IR Data (Analog Comparison). Wiley Science Solutions. Available at: [Link]
Safety Operating Guide
2-Fluoro-4-(furan-3-yl)benzaldehyde proper disposal procedures
Executive Safety Summary & Hazard Profile
Before initiating any disposal workflow, you must understand the chemical nature of 2-Fluoro-4-(furan-3-yl)benzaldehyde. It is not merely "organic waste"; it is a poly-functionalized aromatic that presents specific reactivity risks in a waste drum.
Immediate Hazard Identification:
| Parameter | Classification | Operational Implication |
|---|---|---|
| Primary Hazard | Irritant (Skin/Eye/Respiratory) | Standard PPE (Nitrile gloves, goggles, fume hood) is mandatory. |
| Chemical Class | Halogenated Aromatic Aldehyde | MUST go to the Halogenated Waste stream. Do not mix with general non-halogenated solvents.[1][2] |
| Reactivity Risk A | Furan Ring (Acid Sensitive) | CRITICAL: Do NOT mix with acidic waste streams (e.g., waste H₂SO₄/HCl). Acid catalyzes exothermic polymerization of the furan ring. |
| Reactivity Risk B | Aldehyde (Oxidation) | Susceptible to autoxidation to carboxylic acids. Do not store in hermetically sealed vessels for long periods (pressure buildup). |
| Flash Point | > 60°C (Estimated) | Treat as Combustible Liquid (Class IIIA). |
The "Why": Mechanistic Insights for Safe Disposal
As scientists, we do not follow protocols blindly; we follow them because we understand the mechanism.
1. The Fluorine Factor (C-F Bond Stability): The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard bench-top chemical destruction (e.g., bleach oxidation) is ineffective at mineralizing the fluorine and may generate toxic intermediates. Incineration at specific high temperatures (>1100°C) with caustic scrubbing is required to capture the resulting Hydrogen Fluoride (HF) gas. Therefore, this must enter the Halogenated Waste stream.
2. The Furan Trap (Acid-Catalyzed Polymerization): The furan moiety is electron-rich and highly susceptible to electrophilic attack. If you pour this compound into a waste container containing strong Lewis or Brønsted acids, you risk initiating a rapid, exothermic polymerization event.
-
Operational Rule: Verify the pH of your waste container is neutral or slightly basic (pH 7-9) before addition.
Waste Segregation & Packaging Protocol
This is the most critical step in the laboratory workflow. Improper segregation leads to regulatory fines (RCRA violations) and safety incidents.
Step-by-Step Segregation Workflow
-
Characterize the Matrix:
-
Is the material pure solid/oil?
-
Is it dissolved in a solvent (e.g., DCM, Ethyl Acetate)?
-
-
Select the Container:
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Avoid: Metal cans (aldehydes can oxidize to acids and corrode metal over time).
-
-
Labeling:
-
Must Read: "HAZARDOUS WASTE - HALOGENATED ORGANIC."
-
Constituents: Explicitly list "2-Fluoro-4-(furan-3-yl)benzaldehyde" and the solvent (e.g., "Dichloromethane").
-
-
Incompatibility Check:
-
Ensure the waste container does not contain: Nitric Acid, Peroxides, or concentrated Sulfuric Acid.
-
Visual Workflow: Waste Stream Decision Tree
Caption: Logic flow for determining the correct waste stream, emphasizing the critical acidity check to prevent furan polymerization.
Emergency Procedures: Spill Cleanup
In the event of a bench-top spill, speed and containment are vital to prevent respiratory exposure.
Protocol:
-
Evacuate & Ventilate: If the spill is >100mL outside a hood, evacuate the immediate area.
-
PPE Upgrade: Wear double nitrile gloves and a half-mask respirator with organic vapor cartridges if ventilation is poor.
-
Containment: Ring the spill with an inert absorbent (Vermiculite or Diatomaceous Earth).
-
Note: Do not use paper towels for large spills (flammability risk).
-
-
Absorption: Cover the spill from the outside in.
-
Disposal: Scoop the absorbed material into a wide-mouth jar. Label as "Solid Hazardous Waste (Halogenated)."
Visual Workflow: Spill Response
Caption: Operational sequence for safely managing a laboratory spill of 2-Fluoro-4-(furan-3-yl)benzaldehyde.
Final Disposal (Facility Level)
Once the waste leaves your lab, it enters the regulated industrial disposal chain. As the generator, you must ensure your waste profile matches the treatment method.
-
RCRA Classification: This material generally falls under F002 (Spent Halogenated Solvents) if mixed with solvents, or requires a characteristic profile for Ignitability (D001) and Toxicity .
-
Ultimate Fate: High-Temperature Incineration.
-
Process: The waste is injected into a kiln at >1100°C.
-
Chemistry: Organic carbon converts to CO₂. Fluorine converts to HF.
-
Scrubbing: The exhaust gas passes through a caustic scrubber (NaOH) to neutralize HF into NaF (salt), preventing acid rain emissions.
-
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]
-
PubChem. 2-Fluoro-4-(trifluoromethyl)benzaldehyde Compound Summary (Analogous Halogenated Benzaldehyde Safety Data). National Library of Medicine. [Link]
-
Gandini, A. The Furan Counterpart of Phenyl and Phenylene Groups in Polymer Science. (Discusses Furan ring stability and polymerization risks). Polymers, 2010. [Link]
Sources
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
